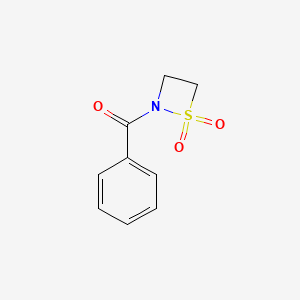

2-Benzoyl-1,2-thiazetidine 1,1-dioxide

Description

Contextualization within Four-Membered Sulfur-Nitrogen Heterocycles

Four-membered heterocycles containing one sulfur and one nitrogen atom are a notable subgroup of sulfur-nitrogen compounds. A key member of this family is the 1,2-thiazetidine (B14761688) 1,1-dioxide ring system, commonly referred to as a β-sultam. This nomenclature highlights its structural analogy to the well-known β-lactam ring found in penicillin and other antibiotics. organic-chemistry.orgacs.org The β-sultam structure is characterized by a saturated four-membered ring containing a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to the ring nitrogen). nih.gov

X-ray and NMR analyses have revealed that the β-sultam ring is not planar but exists in a folded conformation. This strained ring system is a key feature influencing its reactivity. 2-Benzoyl-1,2-thiazetidine 1,1-dioxide is a specific derivative where a benzoyl group (a benzene (B151609) ring attached to a carbonyl group) is connected to the nitrogen atom of the β-sultam core. This N-acylation significantly influences the molecule's chemical behavior and synthetic utility.

Historical Overview of 1,2-Thiazetidine 1,1-dioxide Research

Research into β-sultams, or 1,2-thiazetidine 1,1-dioxides, has evolved from foundational synthetic explorations to sophisticated applications. The attractive hypothesis that replacing the carbonyl group of a β-lactam with a sulfonyl group would yield more reactive compounds spurred a resurgence of activity in β-sultam chemistry. tandfonline.com Early synthetic methods for creating the β-sultam ring were often analogous to those used for β-lactams. tandfonline.com

One of the most established routes involves the intramolecular cyclization of 2-aminoalkanesulfonic acid derivatives, such as β-aminosulfonyl chlorides, under basic conditions to form the crucial N-S bond. tandfonline.comresearchgate.net Another significant approach that has been developed is the [2+2] cycloaddition of a sulfene (B1252967) (a sulfur dioxide analog) with an imine, a reaction often referred to as a sulfa-Staudinger cycloaddition. researchgate.net More recent advancements have focused on developing catalytic and asymmetric methods to produce these compounds with high enantiomeric purity, recognizing their value as chiral building blocks. acs.orgnih.gov The development of solid-phase synthesis techniques has further expanded the ability to create diverse libraries of β-sultam analogs for screening purposes. acs.org

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of this compound and related N-acylated β-sultams in modern research is multifaceted. Their high reactivity, which is estimated to be at least two orders of magnitude greater than β-lactams in nucleophilic ring-opening reactions, makes them versatile synthetic intermediates. acs.org

Enzyme Inhibition: N-acylated β-sultams have been identified as potent irreversible inhibitors of certain enzymes. For instance, N-benzoyl-β-sultam was found to be an active-site-directed inhibitor of Streptomyces R61 DD-peptidase, where it forms a stable covalent bond with a serine residue in the enzyme's active site. nih.gov This mechanism of action, involving the sulfonylation of the active site, makes them promising candidates for the development of new therapeutic agents, particularly antibiotics. nih.govacs.org

Synthetic Building Blocks: The strained ring of N-acylated β-sultams is susceptible to cleavage, a property that chemists exploit. Reactions with amines or hydrolysis often result in the opening of the ring to form sulfonamides or sulfonic acids, respectively. researchgate.netresearchgate.net Studies on N-acylated derivatives have shown that nucleophilic attack preferentially occurs at the sulfonyl group rather than the imide carbonyl group. researchgate.netresearchgate.net This predictable reactivity allows β-sultams to serve as valuable precursors for highly enantioenriched β-aminosulfonyl derivatives, which are of significant biological interest. organic-chemistry.orgacs.orgnih.gov

The table below summarizes various synthetic methods used to prepare the core β-sultam ring, highlighting the versatility of approaches developed over time.

Table 1: Selected Synthetic Routes to 1,2-Thiazetidine 1,1-dioxide (β-Sultam) Rings

| Synthesis Method | Description | Key Reactants | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Cyclization of β-amino sulfonyl chlorides under basic conditions. | β-Amino Sulfonyl Chlorides | tandfonline.comresearchgate.net |

| [2+2] Cycloaddition | Reaction between a sulfene (or sulfonyl chloride precursor) and an imine. | Sulfonyl Chlorides, Imines | acs.orgresearchgate.net |

| Domino Alkylation | A two-step, one-pot reaction involving inter- and intramolecular alkylation. | N-substituted bromomethanesulfonamides, α-halo ketones/esters | cdnsciencepub.com |

| From PFP Sulfonates | A one-pot method involving N-O bond cleavage and intramolecular cyclization. | Heterocyclic Pentafluorophenyl (PFP) Sulfonates | nih.gov |

| Solid-Phase Synthesis | Cycloaddition performed on a polymer support, suitable for library generation. | Polymer-immobilized amino acids, Aldehydes, (Chlorosulfonyl)acetates | acs.org |

The continued exploration of compounds like this compound underscores the importance of strained heterocyclic systems as scaffolds for discovering new chemical reactivity and developing novel molecules with significant biological applications. nih.govacs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Penicillin |

| β-sultam |

| β-lactam |

| 2-aminoalkanesulfonic acid |

| β-aminosulfonyl chloride |

| Sulfene |

| Imine |

| Sulfonamide |

| Sulfonic acid |

| N-substituted bromomethanesulfonamide |

| α-halo ketone |

| α-halo ester |

| Pentafluorophenyl sulfonate |

Properties

CAS No. |

69462-91-5 |

|---|---|

Molecular Formula |

C9H9NO3S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

(1,1-dioxothiazetidin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C9H9NO3S/c11-9(8-4-2-1-3-5-8)10-6-7-14(10,12)13/h1-5H,6-7H2 |

InChI Key |

XLLMJOHDEIURNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)N1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl 1,2 Thiazetidine 1,1 Dioxide and Its Precursors

Direct Synthesis Approaches to 2-Benzoyl-1,2-thiazetidine 1,1-dioxide

The most direct method for preparing this compound involves the introduction of a benzoyl group onto the nitrogen atom of the 1,2-thiazetidine (B14761688) 1,1-dioxide core.

The nitrogen atom of the β-sultam ring is nucleophilic and can readily undergo acylation reactions. The synthesis of the title compound can be achieved by treating 1,2-thiazetidine 1,1-dioxide with a suitable benzoylating agent, such as benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

While specific literature on the benzoylation of the unsubstituted 1,2-thiazetidine 1,1-dioxide is not extensively detailed, the N-acylation of its derivatives is a well-established method. researchgate.netresearchgate.net For instance, 1,2-thiazetidine-3-acetic acid 1,1-dioxide has been successfully N-acylated using various acylating agents, including acyl chlorides. researchgate.netresearchgate.net This suggests that a similar approach is chemically feasible for the parent β-sultam. The reaction would proceed via nucleophilic attack of the nitrogen on the carbonyl carbon of the benzoylating agent.

Table 1: General Conditions for N-Acylation of 1,2-Thiazetidine 1,1-dioxides

| Reagent | Acylating Agent | Solvent | Base | Outcome |

|---|---|---|---|---|

| 1,2-Thiazetidine 1,1-dioxide | Benzoyl chloride | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine or Pyridine | This compound |

This table presents a generalized methodology based on established reactions for β-sultam derivatives.

General Synthetic Routes to 1,2-Thiazetidine 1,1-dioxides (β-Sultams)

The synthesis of the precursor, 1,2-thiazetidine 1,1-dioxide (commonly known as a β-sultam), is a critical aspect of accessing the title compound. These strained four-membered rings are sulfonyl analogues of the well-known β-lactams. organic-chemistry.orgnih.gov Several synthetic strategies have been developed to construct this heterocyclic core.

Intramolecular cyclization is a common and powerful strategy for the formation of the β-sultam ring.

One of the most fundamental methods for constructing the β-sultam ring is the intramolecular cyclization of β-amino-sulfonyl chlorides. nih.gov This approach involves the treatment of a molecule containing both an amino group and a sulfonyl chloride group, separated by a two-carbon chain, with a base. The base deprotonates the amino group, which then acts as an intramolecular nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the four-membered ring. researchgate.net This method has been successfully applied to prepare a variety of chiral mono- and bicyclic β-sultams from α-amino acids. researchgate.net

A more modern and elegant approach to β-sultams involves the formal [2+2]-cycloaddition of imines with sulfonyl chlorides or their precursors. nih.gov This reaction can be catalyzed by tertiary amines, particularly chiral cinchona alkaloids like quinine (B1679958) and cinchonidine, to achieve high yields and excellent enantioselectivity (up to 94% ee). organic-chemistry.orgnih.gov

The proposed mechanism for this organocatalytic reaction does not necessarily involve the formation of a free sulfene (B1252967) intermediate. Instead, it is suggested that the reaction may proceed through a zwitterionic adduct formed between the imine and the catalyst. organic-chemistry.orgnih.gov This method provides a highly efficient route to enantioenriched β-sultams, which are valuable precursors for biologically active molecules. nih.gov

Table 2: Comparison of β-Sultam Cyclization Strategies

| Method | Precursor | Key Reagents | Mechanism | Advantages |

|---|---|---|---|---|

| Intramolecular Cyclization | β-Amino-sulfonyl chloride | Base (e.g., Triethylamine) | Intramolecular nucleophilic substitution | Versatile for chiral and bicyclic systems. researchgate.netresearchgate.net |

| Organocatalytic [2+2]-Cycloaddition | Imine and Alkyl sulfonyl chloride | Chiral tertiary amine (e.g., Cinchona alkaloids) | Formal [2+2] cycloaddition | High enantioselectivity and diastereoselectivity. organic-chemistry.orgnih.gov |

The [2+2] cycloaddition of sulfenes (R₂C=SO₂) with imines is another established route to β-sultams. Sulfenes are highly reactive intermediates that are typically generated in situ. A common method for their generation is the reaction of an alkanesulfonyl chloride with a tertiary amine base, which promotes dehydrochlorination.

Once generated, the sulfene can undergo a cycloaddition reaction with an imine to form the 1,2-thiazetidine 1,1-dioxide ring. lookchem.com This reaction provides a direct pathway to the β-sultam core structure. However, controlling the reactivity of the sulfene intermediate can be challenging, which has led to the development of alternative methods, such as the organocatalytic approaches that may avoid the formation of free sulfenes. organic-chemistry.org

Advanced Synthetic Considerations

Asymmetric Synthesis and Stereocontrol in β-Sultam Formation

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral compound, is therefore a cornerstone of modern medicinal and organic chemistry. For β-sultams, controlling the stereochemistry of the four-membered ring is paramount.

One of the most effective methods for achieving high stereocontrol is through catalytic asymmetric [2+2] cycloaddition reactions. nih.gov Research by Zajac and Peters demonstrated that highly strained β-sultams can be prepared both enantio- and diastereoselectively using this approach catalyzed by tertiary amines. organic-chemistry.org This method provides a practical route to highly enantioenriched β-sultams, which are valuable precursors for a variety of β-aminosulfonyl derivatives. nih.govorganic-chemistry.org

Further advancements have been made using organocatalytic strategies. For instance, cinchona alkaloids have been successfully employed to catalyze the [2+2] cycloaddition of N-tosyl imines with alkyl sulfonyl chlorides, yielding β-sultams with good diastereoselectivity and high enantiomeric excess (up to 94% ee). nih.gov In cases involving less activated aromatic aldehydes, the scope of this reaction can be expanded by using a Lewis acid cocatalyst, such as Ytterbium triflate (Yb(OTf)₃). nih.gov Mechanistic studies suggest that these reactions proceed through a zwitterionic intermediate formed between the imine and the catalyst, which dictates the stereochemical outcome. nih.gov

The table below summarizes key catalytic systems used in the asymmetric synthesis of β-sultams.

| Catalyst System | Reactants | Stereocontrol Achieved | Key Features |

| Tertiary Amines | Imines + Sulfonyl Chlorides | Enantioselective & Diastereoselective | Provides practical access to enantioenriched β-sultams. nih.govorganic-chemistry.org |

| Cinchona Alkaloids | N-tosyl imines + Alkyl Sulfonyl Chlorides | High Enantioselectivity (up to 94% ee) & Good Diastereoselectivity | Effective for electron-poor imines. nih.gov |

| Cinchona Alkaloid / Yb(OTf)₃ | Imines from aromatic aldehydes + Sulfonyl Chlorides | Good Stereoselectivity | Expands substrate scope to less-activated imines. nih.gov |

Application of Green Chemistry Principles in 1,2-Thiazetidine 1,1-dioxide Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The core principles, such as atom economy, use of catalysis, and safer solvents, are increasingly being applied to the synthesis of complex molecules like β-sultams. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy are inherently less wasteful. Addition and cycloaddition reactions are typically highly atom-economical. nih.gov

A notable example in sultam synthesis is a catalyst-free, redox-neutral reaction reported by Nguyen and Retailleau. organic-chemistry.org This method produces sultams by simply heating 2-nitrochalcones with elemental sulfur in a solvent like 3-picoline or N-methylmorpholine (NMM). organic-chemistry.org This reaction is described as being completely atom-economical, as all the atoms from the reactants are incorporated into the product, generating minimal waste. organic-chemistry.org This stands in contrast to many traditional named reactions that generate significant stoichiometric byproducts, leading to poor atom economy.

One of the twelve principles of green chemistry states that catalytic reagents are superior to stoichiometric ones. Catalysts increase reaction rates, can operate under milder conditions, and are required in only small amounts, thus minimizing waste. The asymmetric syntheses discussed previously, which employ tertiary amines or cinchona alkaloids as catalysts, are excellent examples of this principle in action for β-sultam formation. nih.govnih.gov

The use of transition-metal catalysts, such as a unique disilver(I) complex for the amidation of saturated C-H bonds, represents another catalytic route for constructing related amine-containing molecules stereospecifically. organic-chemistry.org Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, offers a highly sustainable and efficient approach. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional selectivity, aligning perfectly with green chemistry ideals. acs.org

Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste and environmental concern. ijsr.net The selection of greener, more benign solvents is a key goal of sustainable chemistry. mdpi.com While many β-sultam syntheses are performed in conventional organic solvents, the principles of green chemistry encourage the exploration of alternatives.

Green solvents include water, supercritical fluids (like CO₂), ionic liquids (ILs), and deep eutectic solvents (DESs). ijsr.netmdpi.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com While the low solubility of organic reactants can be a challenge, reactions can often proceed effectively "in water" or "on water". mdpi.com

Another green strategy is to minimize solvent use altogether. rsc.org Methodologies where the product precipitates directly from the reaction mixture are highly advantageous, as this simplifies separation to a simple filtration, drastically reducing the need for large volumes of solvents for extraction and purification. organic-chemistry.org

Reactivity and Chemical Transformations of 2 Benzoyl 1,2 Thiazetidine 1,1 Dioxide

Ring-Opening Reactions of the 1,2-Thiazetidine (B14761688) 1,1-dioxide Core

The high degree of ring strain in the 1,2-thiazetidine 1,1-dioxide core makes it an excellent electrophile. The sulfur atom of the sulfonyl group is the primary site for nucleophilic attack, leading to the cleavage of the sulfur-nitrogen (S-N) bond. This mode of fission is characteristic of N-acyl β-sultams. nih.govnih.gov Studies have shown that β-sultams are approximately 1000-fold more reactive towards hydrolysis than analogous β-lactams, underscoring their exceptional reactivity. acs.orgresearchgate.net This reactivity is attributed to the relief of ring strain upon opening, which provides a strong thermodynamic driving force for these reactions.

Nucleophilic Ring Opening with Heteroatom Nucleophiles (O-, N-)

Heteroatom nucleophiles readily attack the electrophilic sulfur atom of the β-sultam ring, resulting in predictable ring-opened products.

Oxygen Nucleophiles: The reaction of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide with oxygen nucleophiles, such as hydroxide (B78521) or alkoxides, leads to the formation of sulfonate salts or esters. A well-documented example of this reactivity is the inactivation of serine proteases, where the hydroxyl group of an active-site serine residue attacks the β-sultam. nih.gov This process, a form of alcoholysis, results in the formation of a stable sulfonate ester, effectively acylating (sulfonylating) the enzyme. nih.gov The reaction with simple hydroxide ions during alkaline hydrolysis follows a similar pathway, yielding a salt of 2-(N-benzoylamino)ethanesulfonic acid.

Nitrogen Nucleophiles: Amine nucleophiles react with N-acylated β-sultams to yield stable sulfonamides. researchgate.net The reaction proceeds via the attack of the amine on the sulfur atom, followed by cleavage of the S-N bond of the ring, ultimately producing a substituted N-[2-(N-benzoylamino)ethyl]sulfonamide. Research on related N-acylated derivatives indicates that the sulfonyl group is the more reactive electrophilic site compared to the exocyclic imide carbonyl group. researchgate.net

The general mechanism for these reactions involves the formation of a transient, high-energy trigonal bipyramidal intermediate (TBPI) at the sulfur atom. acs.orgresearchgate.net

Nucleophilic Ring Opening with Carbon Nucleophiles

While the reactions with heteroatom nucleophiles are well-documented for the β-sultam class, specific examples involving the reaction of this compound with carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), are not extensively reported in the reviewed literature. However, based on the established reactivity patterns, a plausible reaction pathway can be proposed.

It is anticipated that a carbanionic nucleophile would attack the electrophilic sulfur center, leading to S-N bond scission. For instance, reaction with a Grignard reagent (R-MgX) would likely cleave the ring to form a magnesium salt of a sulfinamide, which upon acidic workup would yield a C-substituted sulfinamide product. This proposed pathway is consistent with the known preference for nucleophilic attack at the sulfur atom in N-acylated β-sultams.

Solvolysis Mechanisms, Including Hydrolysis and Alcoholysis

The solvolysis of β-sultams has been a subject of detailed mechanistic study due to the massive rate enhancements observed compared to acyclic sulfonamides. acs.orgresearchgate.net The hydrolysis of these compounds can proceed through both acid- and base-catalyzed pathways.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydrolysis of β-sultams is significantly accelerated. Kinetic studies on model β-sultams show a rate enhancement of up to 107-fold over acyclic analogues. acs.orgresearchgate.nethud.ac.uk The mechanism is proposed to be a stepwise process involving the formation of a trigonal bipyramidal intermediate (TBPI) following the attack of a hydroxide ion. acs.orgresearchgate.net For some N-aryl β-sultams, the rate-limiting step is the formation of this intermediate, while for N-alkyl derivatives, it is the breakdown of the TBPI. acs.orgresearchgate.net

Acid-Catalyzed Hydrolysis: In acidic media, hydrolysis is also greatly accelerated, with rate enhancements reaching as high as 109-fold. acs.orgresearchgate.nethud.ac.uk The entropy of activation for this process suggests a mechanism involving unimolecular ring opening to generate a reactive sulfonylium ion intermediate, which is then trapped by water. acs.orgresearchgate.nethud.ac.uk Furthermore, general acid catalysis by weak acids like carboxylic acids has been shown to proceed through a specific acid-nucleophilic mechanism, where a mixed anhydride (B1165640) intermediate is formed. acs.orgresearchgate.netrsc.org

The table below summarizes key kinetic findings for the hydrolysis of model β-sultam systems, which provide a framework for understanding the reactivity of the 2-benzoyl derivative.

| Catalyst/Condition | Rate Constant (for N-Methyl β-sultam at 30 °C) | Proposed Mechanism |

| Acid (H+) | kH+ = 2.79 dm³ mol⁻¹ s⁻¹ hud.ac.ukrsc.org | Unimolecular ring opening via sulfonylium ion acs.orgresearchgate.nethud.ac.uk |

| Base (OH-) | kOH = 1.38 × 10⁻² dm³ mol⁻¹ s⁻¹ hud.ac.ukrsc.org | Bimolecular process via trigonal bipyramidal intermediate acs.orgresearchgate.nethud.ac.uk |

| General Acid (RCOOH) | Brønsted α = 0.67 (for N-benzyl-β-sultam) acs.orgresearchgate.net | Specific acid-nucleophilic catalysis via mixed anhydride acs.orgresearchgate.netrsc.org |

Rearrangement Reactions

Beyond simple ring-opening, the strained β-sultam core can undergo more complex transformations, including rearrangements to form more stable heterocyclic systems.

Base-Catalyzed Rearrangements and Isomerizations

Base-catalyzed rearrangements of the 1,2-thiazetidine 1,1-dioxide skeleton have been reported, leading to the formation of thermodynamically more stable five-membered rings. A notable example is the rearrangement of N-substituted 4,4-dimethyl-1,2-thiazetidin-3-one 1,1-dioxides into the corresponding five-membered thiazolidin-4-one 1,1-dioxides. documentsdelivered.com

This type of isomerization likely proceeds through a base-induced deprotonation at a carbon adjacent to the sulfonyl group, followed by ring opening to form an anionic intermediate, which then undergoes intramolecular cyclization to yield the larger, less-strained ring system. While this specific example involves a 3-oxo-β-sultam, it establishes a precedent for base-catalyzed skeletal rearrangements in this class of compounds.

Dimerization and Formation of Novel Polycyclic Heterocycles

The reviewed scientific literature does not provide specific examples of dimerization or the formation of polycyclic heterocycles originating directly from this compound or other simple β-sultams. Such reactions are more commonly documented for larger, related sulfur-nitrogen heterocycles, such as 1,2-benzothiazines, which have been dimerized in the presence of oxidizing agents like silver oxide. nih.gov The high reactivity of the β-sultam ring towards nucleophilic ring-opening may preempt pathways leading to dimerization under many conditions. The synthesis of novel polycyclic systems from β-sultams remains an area with potential for future exploration.

Derivatization and Functionalization

While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented, the reactivity of the closely related 1,2-thiazetidine-3-acetic acid 1,1-dioxide provides significant insights into these transformations. The nitrogen atom of the β-sultam ring can be readily alkylated and acylated under appropriate conditions.

N-alkylation has been successfully achieved using reagents such as bromoacetates. researchgate.netresearchgate.net Similarly, N-acylation can be carried out with acyl chlorides or protected amino acid fluorides. researchgate.netresearchgate.net One of the more versatile methods for N-acylation involves the use of N-protected amino acid N-carboxyanhydrides (NCAs). researchgate.netresearchgate.net

It is important to note that the resulting N-acylated derivatives, often referred to as "β-sultam peptides," exhibit sensitivity to moisture. researchgate.netresearchgate.net They are prone to hydrolysis, which leads to the opening of the thiazetidine ring to form the corresponding sulfonic acids. researchgate.netresearchgate.net Furthermore, reactions of these N-acylated products with amines typically result in the formation of sulfonamides, indicating that the sulfonyl group is more susceptible to nucleophilic attack than the imide carbonyl group. researchgate.netresearchgate.net In the hydrolysis of N-acyl β-sultams, the reaction proceeds via sulfonyl transfer with the cleavage of the S-N bond, which is a notable departure from the typical acyl transfer and C-N bond fission observed in N-acylsulfonamides. acs.orgnih.gov N-acyl β-sultams are reported to be at least 106-fold more reactive than their acyclic N-acyl sulfonamide counterparts. acs.orgnih.gov

| Reagent Class | Specific Reagent Example | Product Type | Reference |

| Alkylating Agents | Bromoacetates | N-Alkylated 1,2-thiazetidine 1,1-dioxides | researchgate.netresearchgate.net |

| Acylating Agents | Acyl Chlorides | N-Acylated 1,2-thiazetidine 1,1-dioxides | researchgate.netresearchgate.net |

| Acylating Agents | Protected Amino Acid Fluorides | N-Acylated 1,2-thiazetidine 1,1-dioxides | researchgate.netresearchgate.net |

| Acylating Agents | N-Protected Amino Acid NCAs | N-Acylated 1,2-thiazetidine 1,1-dioxides | researchgate.netresearchgate.net |

Other Chemical Transformations

The 1,2-thiazetidine 1,1-dioxide ring system can be synthesized through a [2+2] cycloaddition reaction, often referred to as a sulfa-Staudinger cycloaddition, between a sulfene (B1252967) and an imine. While this highlights the role of cycloaddition in forming the β-sultam ring, the participation of a pre-formed, saturated β-sultam like this compound in cycloaddition reactions is less common unless there are unsaturated substituents on the ring.

For instance, α,β-unsaturated β-sultams can act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. However, for a saturated β-sultam such as this compound, its direct participation as a reactant in cycloaddition reactions is not a well-documented transformation.

The photochemical behavior of the β-sultam framework can lead to interesting molecular rearrangements and constructions. While specific photochemical studies on this compound are limited, related systems demonstrate the potential for such reactivity.

A notable example is the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. rsc.org This reaction proceeds to form an azetidine (B1206935) ring, which can then undergo a Lewis acid-catalyzed ring expansion. rsc.org This indicates that the core sultam structure can be activated by light to participate in cycloaddition reactions. The investigation into the photochemical reactivity of this compound could therefore be a promising area for future research, potentially leading to novel chemical transformations and the synthesis of complex heterocyclic systems.

Structural Analysis and Theoretical Studies

Spectroscopic Characterization and Structural Elucidation

The precise three-dimensional arrangement of atoms and the confirmation of the covalent bonding framework in 2-Benzoyl-1,2-thiazetidine 1,1-dioxide are established through a combination of advanced spectroscopic and crystallographic techniques.

X-ray Crystallography for Molecular Structure Determination and Conformation

While the specific crystal structure of isolated this compound is not widely available in public databases, crystallographic data of N-benzoyl-β-sultam covalently bound to the Ser-62 residue of Streptomyces R61 DD-peptidase has been reported. nih.gov This information provides critical insights into the molecule's conformation upon binding to a biological target.

For analogous sultam-containing heterocyclic compounds, X-ray diffraction studies have been instrumental in confirming their molecular structures. For instance, the analysis of spirocyclobutyl benzosultams has unambiguously determined their three-dimensional architecture, including the conformation of the sultam ring and the spatial orientation of its substituents. acs.org Similarly, the crystal structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide has been fully elucidated, revealing a nearly planar thiadiazole moiety with the phenyl substituent of the benzoyl group significantly out of the plane of the heterocyclic ring. mdpi.com

Based on these related structures, it is anticipated that the 1,2-thiazetidine (B14761688) 1,1-dioxide ring in the title compound adopts a puckered conformation to minimize ring strain. The benzoyl group's orientation relative to the four-membered ring would be a key conformational feature, likely influenced by steric and electronic effects. A hypothetical table of crystallographic parameters for this compound, based on typical values for related organic compounds, is presented below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1040 |

Note: This data is hypothetical and serves for illustrative purposes.

NMR and IR Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for confirming the structure of this compound in solution and solid states.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra would provide a detailed map of the chemical environment of each atom. The protons on the thiazetidine ring are expected to appear in the range of δ 3.5–4.5 ppm. The aromatic protons of the benzoyl group would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone group (S=O) are expected around 1300–1150 cm⁻¹. The carbonyl (C=O) stretching vibration of the benzoyl group would likely appear as a strong band in the region of 1680 cm⁻¹.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Thiazetidine Ring Protons | δ 3.5 - 4.5 ppm |

| Aromatic Protons | δ 7.0 - 8.0 ppm | |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

| Thiazetidine Ring Carbons | ~40 - 60 ppm | |

| IR | Sulfone (S=O) stretch | 1300 - 1150 cm⁻¹ |

Note: These are predicted values based on analogous structures.

Computational Chemistry and Quantum Mechanical Investigations

Theoretical calculations provide a deeper understanding of the electronic properties, stability, and reactivity of this compound.

Electronic Structure and Conformational Analysis

Computational studies on β-sultams have highlighted the significant impact of ring strain and resonance effects on their stability and reactivity. nih.gov Density Functional Theory (DFT) calculations could be employed to model the electronic structure of this compound. These calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.

Reaction Mechanism Elucidation via Transition State Analysis

Computational studies are invaluable for mapping out the potential reaction pathways of this compound. For N-acyl-β-sultams, a key mechanistic feature is the preferential cleavage of the S-N bond rather than the C-N bond upon nucleophilic attack. nih.gov

By modeling the reaction with a nucleophile, the structures and energies of the transition states can be calculated. This allows for the determination of the activation energy barriers for different pathways, thereby explaining the observed regioselectivity of the reaction. For example, computational studies on the ammonolysis of N-methyl β-sultam have shown a preference for a stepwise mechanism and have quantified the role of the solvent in the reaction energetics. researchgate.net

Energetic Profiles and Elucidation of Reaction Pathways

The construction of a complete energetic profile for a reaction provides a comprehensive understanding of its thermodynamics and kinetics. For the hydrolysis or aminolysis of this compound, computational methods can be used to calculate the relative energies of the reactants, intermediates, transition states, and products.

These energetic profiles can help to rationalize the high reactivity of β-sultams compared to their acyclic sulfonamide counterparts, a phenomenon attributed to the release of ring strain in the transition state. nih.gov The influence of the benzoyl group on the reaction pathway, particularly its electronic effects on the stability of intermediates and transition states, can also be quantified.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzoyl-β-sultam |

| 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide |

Consideration of Solvent Effects in Theoretical Models

In the theoretical modeling of this compound, the inclusion of solvent effects is crucial for accurately predicting its behavior in a solution, which is more representative of real-world chemical reactions. The properties of a molecule can be significantly influenced by the surrounding solvent medium due to solute-solvent interactions. These interactions can alter the electronic structure and, consequently, the reactivity of the molecule.

Theoretical models account for solvent effects through two primary approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) is a widely used implicit method. In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This method is computationally efficient and provides a good approximation of the bulk solvent effects on the electronic properties of the solute. For this compound, employing a PCM with solvents of varying polarity, such as acetone, toluene, and ethanol, would allow for the investigation of how its stability and electronic structure change in different environments. researchgate.net An increase in solvent polarity is generally observed to influence properties like the ionization potential. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved. For this compound, an explicit model could be used to study specific interactions with protic or aprotic solvents in detail, though it would require significant computational resources.

The choice between implicit and explicit models depends on the specific properties being investigated and the available computational resources. Often, a combination of both methods is used to achieve a balance between accuracy and computational cost. Studies on similar heterocyclic compounds have shown that increasing the polarity of the solvent can lead to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectra, indicating a change in the electronic transition energies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them are critical parameters that provide insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.net

For this compound, an FMO analysis would involve calculating the energies of its HOMO and LUMO.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. researchgate.netresearchgate.net A small energy gap is associated with high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies. nih.gov The FMO analysis can reveal the reactive sites within the this compound molecule. The distribution of the HOMO and LUMO electron densities indicates the regions most likely to be involved in nucleophilic and electrophilic attacks, respectively. For instance, in related compounds, the LUMO is often located on specific ring structures, while the HOMO can be distributed across different parts of the molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of the molecule. These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

| Global Reactivity Descriptor | Formula | Description |

| Ionization Potential (IP) | IP = -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the molecule's resistance to a change in its electron distribution. A larger value indicates greater stability. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. researchgate.net |

These descriptors, calculated for this compound, would provide a comprehensive profile of its chemical reactivity, allowing for comparisons with other compounds and predictions of its behavior in various chemical reactions.

Applications of 2 Benzoyl 1,2 Thiazetidine 1,1 Dioxide in Organic Synthesis

Role as a Versatile Synthon for Building Complex Molecular Architectures

While specific examples detailing the use of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide in cycloaddition reactions are not extensively documented in publicly available literature, the broader class of α,β-unsaturated sultams has been shown to be effective dipolarophiles in [3+2] cycloaddition reactions. These reactions, involving nitrones, nitrile oxides, and certain azomethine ylides, proceed in a regio- and diastereoselective manner to yield fused heterocyclic structures. The reactivity of these sultams is influenced by factors such as ring size and N-substitution, with γ-sultams generally exhibiting higher reactivity than their δ-counterparts.

The structural analogy of this compound to pharmacologically active sultams and β-lactams suggests its potential as a foundational building block for the synthesis of more complex and biologically relevant molecules. Chiral mono- and bicyclic β-sultams, for instance, are recognized as valuable synthons for drug synthesis.

Intermediacy in Multi-Step Organic Transformations

The application of this compound as a discrete intermediate in documented multi-step organic transformations is not widely reported. However, the general reactivity of N-acyl β-sultams suggests their potential role in sequential synthetic strategies. The strained four-membered ring can undergo various transformations, such as ring-opening or ring-expansion reactions, which could be exploited in a multi-step synthesis. For instance, the base-induced rearrangement of related dihydro-1,2,3-benzothiadiazine 1,1-dioxides, which involves ring opening and subsequent ring closure, provides access to new pharmacologically interesting ring systems. While not a direct example, this illustrates the potential for related sulfur-containing heterocycles to act as intermediates in complex synthetic sequences.

Precursors to Acyclic β-Aminosulfonyl Derivatives (Taurine Derivatives)

A significant application of β-sultams, including N-acylated derivatives like this compound, is their role as precursors to acyclic β-aminosulfonyl derivatives, which are analogues of taurine (B1682933). The strained four-membered ring of β-sultams is susceptible to nucleophilic attack, leading to ring-opening.

The synthetic utility of enantioenriched β-sultams has been demonstrated through their smooth nucleophilic ring-opening reactions with a variety of nucleophiles, including O-, N-, and C-nucleophiles. These reactions proceed without racemization or epimerization to afford a range of acyclic β-aminosulfonyl derivatives such as sulfonates, sulfonamides, and sulfones. researchgate.net The reaction of N-acylated β-sultam peptides with amines results in the formation of sulfonamides. researchgate.net

| Nucleophile | Resulting Acyclic Derivative | Reference |

| O-nucleophiles | β-Aminosulfonates | researchgate.net |

| N-nucleophiles | β-Aminosulfonamides | researchgate.net |

| C-nucleophiles | β-Aminosulfones | researchgate.net |

This ring-opening strategy provides a valuable route to taurine derivatives, which are a class of compounds with significant biological and physiological roles.

Mechanistic Probes in Enzyme Inactivation (e.g., as Sulfonylating Agents of Serine Enzymes)

β-Sultams, as reactive sulfonyl analogues of β-lactams, have been investigated as inhibitors of serine proteases. Their mechanism of action involves the sulfonylation of the active site serine residue, rendering the enzyme inactive. researchgate.netchemrxiv.org This reactivity makes them useful as mechanistic probes to study enzyme function and inhibition.

N-Acyl β-sultams, such as this compound, exhibit a preference for S-N bond fission over C-N bond fission upon nucleophilic attack. researchgate.net This reactivity is in contrast to typical N-acylsulfonamides, which usually undergo acyl transfer. The hydrolysis of N-acyl β-sultams is a sulfonyl transfer reaction that proceeds through the opening of the four-membered ring. nih.gov This selective sulfonylation has been demonstrated in the inactivation of serine enzymes like elastase and β-lactamase. researchgate.net

More specifically, 3-oxo-β-sultams have been identified as regioselective sulfonylating electrophiles that covalently bind to the catalytic serine of human and porcine elastases through the sulfur atom. rsc.org This targeted modification of the active site provides a powerful tool for studying the mechanism of these enzymes.

| Enzyme | Mechanism of Inactivation | Reference |

| Serine Proteases (e.g., Elastase) | Sulfonylation of active site serine | researchgate.netchemrxiv.org |

| β-Lactamase | Sulfonylation of active site serine | researchgate.net |

| Human and Porcine Elastases | Regioselective sulfonylation by 3-oxo-β-sultams | rsc.org |

The ability of these compounds to act as sulfonylating agents allows for their use in activity-based protein profiling to investigate disease-related serine hydrolases. rsc.org

Derivatives and Analogues of 1,2 Thiazetidine 1,1 Dioxides

Substituted 1,2-Thiazetidine (B14761688) 1,1-dioxides and their Reactivity

The reactivity of the 1,2-thiazetidine 1,1-dioxide ring is significantly influenced by the nature and position of its substituents. N-acylated and N-alkylated derivatives have been a particular focus of study, revealing important aspects of their chemical behavior.

N-acylated β-sultams have demonstrated that the sulfonyl group is more susceptible to nucleophilic attack than the imide structure. nih.gov These derivatives are often sensitive to moisture and can undergo hydrolysis to form sulfonic acids. Their reaction with amines typically results in the formation of sulfonamides. nih.gov The synthesis of chiral mono- and bicyclic β-sultams has been achieved using α-amino acids as starting materials, highlighting the potential for creating stereochemically defined structures. researchgate.net

The introduction of substituents on the carbon atoms of the ring also modulates its reactivity. For instance, N-silylated 3-acetoxy-1,2-thiazetidine 1,1-dioxide has been used as a precursor to generate C-3 substituted β-sultams through reactions with silyl (B83357) enol ethers. However, these reactions can be accompanied by a retro-Michael-type reaction, leading to the formation of open-chained sulfonamides as byproducts. researchgate.net

Table 1: Reactivity of Substituted 1,2-Thiazetidine 1,1-dioxides

| Derivative Class | Key Reactivity Characteristics | Products of Reaction |

| N-Acylated | Susceptible to hydrolysis; sulfonyl group is the primary site of nucleophilic attack. | Sulfonic acids (with water), Sulfonamides (with amines) |

| N-Alkylated | Generally more stable than N-acylated derivatives. | Further functionalization at other positions is possible. |

| C-3 Substituted | Can undergo retro-Michael-type ring opening. | Open-chained sulfonamides |

Comparative Studies with β-Lactam Chemistry and Analogues

The structural analogy between 1,2-thiazetidine 1,1-dioxides (β-sultams) and β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, invites comparative studies of their chemistry. Both are four-membered rings containing a heteroatom and an exocyclic double bond, which imparts significant ring strain. rsc.orgnih.gov

The reactivity of β-lactams is centered on the susceptibility of the amide bond to hydrolysis, a reaction catalyzed by bacterial β-lactamase enzymes, which is a primary mechanism of antibiotic resistance. nih.gov The ring strain in β-lactams is a key contributor to their antibacterial activity, as it facilitates the acylation of penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis. nih.gov

Similarly, the ring strain in β-sultams dictates their reactivity. The S-N bond in the β-sultam ring is analogous to the amide bond in the β-lactam ring and is also prone to cleavage. However, the sulfonyl group in β-sultams makes the sulfur atom highly electrophilic, leading to a different reactivity profile compared to the carbonyl carbon in β-lactams. While extensive studies have been conducted on the hydrolysis and enzymatic degradation of β-lactams, the corresponding reactions in β-sultams are less explored in a biological context. nih.gov The stability and reactivity of different classes of β-lactams, such as penams, cephems, and carbapenems, have been extensively documented, providing a framework for potential comparative investigations with variously substituted β-sultams. nih.gov

Exploration of Other Four-Membered Sulfur-Nitrogen Heterocycles

Beyond the 1,2-thiazetidine ring system, other four-membered heterocycles containing both sulfur and nitrogen atoms exist, though they are generally less common and often exhibit high reactivity due to ring strain. The arrangement of the heteroatoms within the ring significantly influences the chemical properties of these compounds.

Due to the inherent ring strain, four-membered heterocycles are generally more reactive than their five- or six-membered counterparts but more stable than the corresponding three-membered rings. nih.govopenmedicinalchemistryjournal.com The presence of both sulfur and nitrogen atoms introduces a unique electronic environment and potential for diverse reactivity. The synthesis and characterization of these less common four-membered sulfur-nitrogen heterocycles remain an area of active research.

Related Sulfone-Containing Heterocyclic Systems (e.g., Benzothiadiazine Dioxides and Thiadiazoles)

The chemistry of 1,2-thiazetidine 1,1-dioxides can be further contextualized by examining related heterocyclic systems that also contain a sulfone group. Benzothiadiazine dioxides and various isomers of thiadiazole are two such important classes of compounds.

Benzothiadiazine Dioxides: These are bicyclic systems where a benzene (B151609) ring is fused to a thiadiazine dioxide ring. 1,2,4-Benzothiadiazine 1,1-dioxides are a well-known class of compounds with significant pharmacological applications, including diuretic and antihypertensive agents. openmedicinalchemistryjournal.comnih.gov The synthesis and reactivity of 1,2,3-benzothiadiazine 1,1-dioxides have also been extensively reviewed. openmedicinalchemistryjournal.comnih.gov The presence of the fused benzene ring imparts aromatic character and influences the reactivity of the heterocyclic portion of the molecule. Alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide can occur at both N(2) and N(3) positions, leading to different isomers. nih.gov

Thiadiazoles: These are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. There are several isomers, including 1,2,4-thiadiazole, 1,3,4-thiadiazole, and 1,2,5-thiadiazole (B1195012). nycu.edu.twresearchgate.net The reactivity of thiadiazoles is influenced by the position of the heteroatoms and the nature of substituents. For instance, in 1,2,4-thiadiazoles, the 5-position is the most reactive site for nucleophilic substitution. nycu.edu.tw The oxidation of the sulfur atom in thiadiazoles can lead to thiadiazole S-oxides and S,S-dioxides, which exhibit altered electronic properties and reactivity. For example, 1,2,5-thiadiazole 1,1-dioxides can be synthesized through the oxidation of the parent thiadiazole.

Table 2: Comparison of Related Sulfone-Containing Heterocyclic Systems

| Heterocyclic System | Ring Size | Key Structural Features | Notable Reactivity/Properties |

| 1,2-Thiazetidine 1,1-dioxide | 4 | Saturated, strained ring with a sulfone group. | Ring-opening reactions, susceptibility to nucleophilic attack at sulfur. |

| Benzothiadiazine Dioxides | 6 (fused with benzene) | Aromatic, fused ring system with a sulfone group. | Diverse pharmacological activities, substitution reactions on both rings. |

| Thiadiazole Dioxides | 5 | Aromatic (parent thiadiazole), sulfone group. | Altered aromaticity and electrophilicity compared to the parent thiadiazole. |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

Current synthetic approaches to the 1,2-thiazetidine (B14761688) 1,1-dioxide core often involve multi-step procedures, such as Staudinger-type cycloadditions or the functionalization of pre-existing thiazetidine scaffolds. A significant challenge in these methods is the control of diastereoselectivity. The development of new synthetic strategies is crucial for improving efficiency, yield, and stereochemical control.

Future research should focus on:

Catalytic Asymmetric Synthesis: Exploring novel chiral catalysts to enable enantioselective and diastereoselective cycloaddition reactions for the direct formation of the β-sultam ring. This would be a significant advancement over methods that yield racemic or difficult-to-separate mixtures.

One-Pot Reactions: Designing tandem or domino reaction sequences that combine multiple synthetic steps into a single, efficient operation, thereby reducing waste and purification efforts.

Alternative Starting Materials: Investigating readily available and structurally diverse starting materials, such as α-amino acids, to create a wider range of functionalized β-sultam derivatives. researchgate.net The transformation of amino acids into the corresponding β-aminosulfonyl chlorides followed by base-mediated cyclization is a promising, albeit multi-step, avenue that could be optimized. researchgate.net

| Synthetic Goal | Proposed Approach | Potential Advantages |

| Stereochemical Control | Asymmetric Catalysis | High enantiomeric and diastereomeric purity |

| Process Efficiency | One-Pot/Tandem Reactions | Reduced steps, time, and waste |

| Substrate Scope | Use of α-Amino Acids | Access to chiral and diverse derivatives |

Expansion of Reactivity Profiles and Discovery of New Chemical Transformations

The reactivity of 2-Benzoyl-1,2-thiazetidine 1,1-dioxide is largely dictated by the strained four-membered ring and the electrophilic nature of the sulfur atom and the benzoyl carbonyl group. While basic reactions such as oxidation and reduction have been noted, a comprehensive exploration of its chemical behavior is lacking.

Unexplored avenues include:

Ring-Opening Reactions: Systematic studies on nucleophilic ring-opening reactions using a broad range of nucleophiles (e.g., organometallics, enamines, heterocycles) could yield valuable β-aminosulfonic acid derivatives, which are important synthetic intermediates.

Transition-Metal Catalyzed Cross-Coupling: Investigating the potential of the C-N or S-N bonds to participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Photochemical and Radical Reactions: The strained ring system may exhibit unique reactivity under photochemical conditions or in the presence of radical initiators, leading to novel molecular rearrangements or functionalizations.

Derivatization Reactions: N-acylated β-sultams have been shown to be sensitive to hydrolysis, with the sulfonyl group being more susceptible to attack than the imide structure. researchgate.net A deeper investigation into the selective reactions at the nitrogen, the carbonyl carbon, or the sulfur center could unlock new transformative pathways.

Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools for elucidating the structural, electronic, and reactive properties of molecules, providing insights that can guide experimental work. For this compound, computational modeling is a virtually untapped resource.

Future computational studies could focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surface. This can help predict sites of nucleophilic and electrophilic attack and rationalize observed reactivity.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for known and hypothetical transformations, such as cycloadditions and ring-opening reactions, to understand the underlying mechanisms and stereochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR): Given that β-sultams are considered valuable building blocks for drug synthesis, 2D and 3D-QSAR studies could be performed on a virtual library of derivatives to predict their potential biological activities and guide the design of new therapeutic agents, similar to studies on related thiazine (B8601807) heterocycles. researchgate.netnih.gov

| Computational Method | Research Objective | Expected Outcome |

| Density Functional Theory (DFT) | Understand electronic structure and reactivity | Prediction of reactive sites, reaction feasibility |

| Transition State Modeling | Elucidate reaction mechanisms | Insight into stereoselectivity and kinetics |

| 2D/3D-QSAR | Predict biological activity | Design of new potentially bioactive derivatives |

Further Integration of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Applying these principles to the synthesis of this compound and its derivatives can lead to more environmentally benign and sustainable processes. Drawing inspiration from green approaches used for other sulfur-nitrogen heterocycles, several strategies can be envisioned. nih.govmdpi.com

Key areas for development include:

Green Solvents: Shifting from traditional volatile organic compounds to greener alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.orgrsc.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. rjraap.com

Catalysis: Developing recyclable heterogeneous catalysts to simplify product purification and minimize waste. mdpi.com

Atom Economy: Designing synthetic routes, such as one-pot or tandem reactions, that maximize the incorporation of starting material atoms into the final product, thus minimizing by-product formation.

| Green Chemistry Principle | Specific Application | Sustainability Benefit |

| Safer Solvents | Synthesis in aqueous media | Reduced environmental pollution and health hazards |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis | Faster reactions, lower energy consumption |

| Catalysis | Use of reusable solid-supported catalysts | Minimized catalyst waste, simplified purification |

| Atom Economy | One-pot cyclization reactions | Higher efficiency, less chemical waste |

Q & A

Basic Research Question: What are the recommended synthetic routes for 2-Benzoyl-1,2-thiazetidine 1,1-dioxide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves cyclization reactions of thioamide precursors or oxidation of thiazetidine intermediates. For example, analogous benzothiazine derivatives have been synthesized via condensation of substituted benzoyl chlorides with thioamide moieties under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) to minimize side reactions . Optimization can employ factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) to identify critical parameters. Orthogonal design and regression analysis are effective for multi-factor optimization, as demonstrated in chemical engineering studies .

Basic Research Question: How can the purity and structural integrity of this compound be validated during synthesis?

Methodological Answer:

Validation requires a combination of analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity, using polar stationary phases (e.g., C18 columns) and acetonitrile/water gradients .

- Spectroscopy : FT-IR to confirm the sulfone (S=O) stretching vibrations (~1300–1150 cm⁻¹) and benzoyl carbonyl (C=O) peaks (~1680 cm⁻¹). NMR (¹H/¹³C) should resolve the thiazetidine ring protons (δ 3.5–4.5 ppm) and benzoyl aromatic signals .

- X-ray Crystallography : For unambiguous structural confirmation, as applied to analogous benzothiazine derivatives .

Advanced Research Question: What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) of the sulfone and benzoyl groups to predict thermal/oxidative stability. Molecular dynamics (MD) simulations in solvent environments (e.g., DMSO, water) assess solvation effects and degradation pathways. PubChem’s computed InChI and stereochemical data (e.g., InChIKey: XGYCWCIGCYGQFU-UHFFFAOYSA-N for related sulfones) provide baseline parameters for simulations . Software like Gaussian or ORCA integrates these datasets for predictive modeling .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for 2-Benzoyl-1,2-thiazetidine derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., EC₅₀ values) may arise from assay variability or structural analogs. To address this:

- Standardize Assays : Use FLIPR (Fluorometric Imaging Plate Reader) and GTPγS binding assays under consistent conditions (e.g., pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2,2-difluorocyclopropylmethyl vs. aryl groups) on target binding using CoMFA or CoMSIA models .

- Control Batch Variability : Employ QC protocols (e.g., LC-MS purity >98%) to exclude impurities as confounding factors .

Basic Research Question: What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

The compound is hygroscopic and sensitive to light/heat. Storage recommendations:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers.

- Stability Monitoring : Periodic HPLC analysis (e.g., every 3 months) to detect hydrolysis products (e.g., benzoic acid derivatives) .

Advanced Research Question: How can researchers investigate the interaction of this compound with biological macromolecules (e.g., DNA or proteins)?

Methodological Answer:

- Spectroscopic Techniques : UV-Vis titration and circular dichroism (CD) to monitor binding-induced conformational changes in DNA/proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures to predict binding sites. Validate with mutagenesis studies on key residues .

Basic Research Question: What regulatory and safety protocols apply to handling this compound in academic labs?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste Disposal : Follow EPA guidelines for sulfone-containing compounds (neutralize with 10% NaOH before disposal) .

Advanced Research Question: How can process control systems enhance the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

Implement Process Analytical Technology (PAT) tools:

- In-line Spectroscopy : FT-IR or Raman probes for real-time monitoring of reaction progress.

- Automated Feedback Control : Adjust temperature/pH based on sensor data to maintain optimal yields.

- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) and Design Space using DOE (Design of Experiments) .

Basic Research Question: What spectroscopic databases or resources are available for characterizing this compound?

Methodological Answer:

- PubChem : Provides computed InChI, stereochemical data, and spectral predictions (e.g., NMR, IR) .

- NIST Chemistry WebBook : Reference MS/MS fragmentation patterns.

- Cambridge Structural Database (CSD) : For crystallographic comparisons with benzothiazine analogs .

Advanced Research Question: What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Methodological Answer:

- Standardized Synthesis Protocols : Use fixed molar ratios (e.g., 1:1.2 benzoyl chloride to thiazetidine) and reaction times.

- Inter-laboratory Calibration : Share reference samples between labs to harmonize assay conditions.

- Statistical Process Control (SPC) : Track yield/purity trends using control charts to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.